
Jacobine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jacobine N-oxide is the N-oxide of Jacobine, a pyrrolizidine alkaloid . It can be found in thrips-resistant Senecio hybrids .
Molecular Structure Analysis
This compound has the molecular formula C18H25NO7 . Unfortunately, the search results do not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis
This compound has a molar mass of 367.39 g/mol . It is a primary reference substance with assigned absolute purity, considering chromatographic purity, water, residual solvents, and inorganic impurities .Scientific Research Applications
Plant Defense Compounds :
- Jacobine N-oxide is a form of pyrrolizidine alkaloid (PA) that plays a crucial role in plant defense. Its effectiveness varies depending on the form (tertiary amine or N-oxide) and is influenced by genetic factors in the plant species Jacobaea vulgaris (Joosten et al., 2011).
- The toxicity of this compound and other PAs to insect herbivores has been studied, revealing that the free base form is generally more toxic than the N-oxide form. This compound's toxicity makes it an effective defense compound against generalist herbivores (Nuringtyas et al., 2014).
Effects on Insect Herbivores :
- Research has shown that structurally related metabolites within the group of pyrrolizidine alkaloids, including this compound, can have differing effects on insect herbivores. These differences are significant in understanding plant-insect interactions and the role of specific PAs in plant defense (Liu et al., 2017).
Role in Resistance to Insects :
- The relationship between different pyrrolizidine alkaloids, including this compound, and insect resistance has been explored. Findings suggest that the presence of certain PAs, like this compound, in plants can be correlated with reduced feeding damage by western flower thrips, an insect herbivore (Cheng et al., 2011).
Fungal Growth Inhibition :
- Pyrrolizidine alkaloids from Senecio jacobaea, which include this compound, have been found to affect the growth of plant-associated fungi, demonstrating their potential role in plant defense against fungal pathogens as well (Hol & van Veen, 2002).
Safety and Hazards
Jacobine N-oxide is classified as Acute Tox. 2 Dermal, Acute Tox. 2 Inhalation, and Acute Tox. 2 Oral . It is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid getting in eyes, on skin, or on clothing, and to wash skin thoroughly after handling .
Mechanism of Action
Target of Action
Jacobine N-oxide is an N-oxide of Jacobine, a pyrrolizidine alkaloid . It is found in Senecio hybrids that exhibit resistance to thrips . Thrips are tiny insects that feed on plants and are considered pests in many agricultural systems .
Mode of Action
It is known that pyrrolizidine alkaloids, including this compound, can act as feeding deterrents and toxic compounds to generalist herbivores .
Biochemical Pathways
It is known that pyrrolizidine alkaloids can have various effects on insect herbivores and vertebrates, including acting as feeding deterrents and toxic compounds .
Pharmacokinetics
A study on the rumen metabolism of senecio pyrrolizidine alkaloids, which include this compound, found that most n-oxides undergo rapid conversion to their corresponding free bases, followed by biotransformation to metabolites hydrogenated at both the necine base and the necic acid moiety .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of thrips, which this compound helps to deter, can influence its action . .
Biochemical Analysis
Cellular Effects
Pyrrolizidine alkaloids, the class of compounds to which Jacobine N-oxide belongs, are known to have cytotoxic and genotoxic effects . They form adducts with proteins and DNA, leading to cytotoxicity and genotoxicity
Molecular Mechanism
They form pyrrole-protein and pyrrole-DNA adducts, which lead to cytotoxicity and genotoxicity
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. One study suggests that the concentration of this compound does not increase in response to root herbivory, indicating some level of stability .
Transport and Distribution
It is known that pyrrolizidine alkaloids can be transported and distributed in various ways, including through the vascular system
Subcellular Localization
It is known that pyrrolizidine alkaloids can be found in various subcellular locations, including the cytoplasm
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Jacobine N-oxide involves the oxidation of Jacobine to form the N-oxide derivative.", "Starting Materials": [ "Jacobine", "Oxidizing agent (e.g. m-chloroperbenzoic acid, hydrogen peroxide, or peracetic acid)", "Solvent (e.g. dichloromethane, chloroform, or acetonitrile)", "Base (e.g. sodium bicarbonate or potassium carbonate)" ], "Reaction": [ "Dissolve Jacobine in a suitable solvent.", "Add the oxidizing agent and base to the solution.", "Stir the mixture at room temperature for a period of time.", "Extract the product with a suitable solvent.", "Purify the product by column chromatography or recrystallization." ] } | |
| 38710-25-7 | |
Molecular Formula |
C18H25NO7 |
Molecular Weight |
367.39 |
Origin of Product |
United States |
Q1: How does the cellular distribution of jacobine N-oxide in Jacobaea plants reflect a potential ecological trade-off?
A1: Research using laser microdissection coupled with NMR metabolomics revealed that this compound is not uniformly distributed across different leaf cell types in Jacobaea plants. While other defensive metabolites are concentrated in the epidermis (the outermost cell layer), this compound is predominantly found in the palisade mesophyll cells beneath []. This suggests an ecological trade-off. On one hand, concentrating defensive compounds in the epidermis provides a first line of defense against generalist herbivores and environmental stressors. On the other hand, this compound, while toxic to many herbivores, can act as a host-finding cue for specialist herbivores adapted to PAs. By sequestering this compound in the palisade mesophyll, Jacobaea plants may be balancing the need to deter generalist herbivores while minimizing detection by specialists [].
Q2: Besides Jacobaea species, what other potential pathway for this compound contamination in food crops has been identified?
A2: Research has highlighted a potential pathway for this compound contamination in tea plants (Camellia sinensis L.) []. The study demonstrated that this compound present in weeds growing near tea plants can leach into the surrounding soil. Subsequently, the compound can be taken up by the tea plants and ultimately end up in the harvested tea leaves []. This finding underscores the importance of weed management in tea plantations to minimize PA contamination and potential risks to human health.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


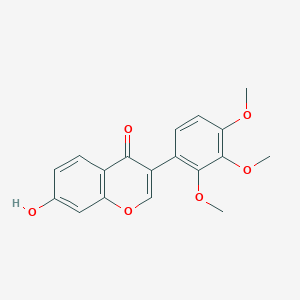
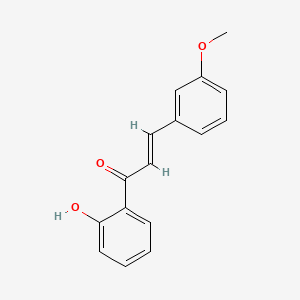

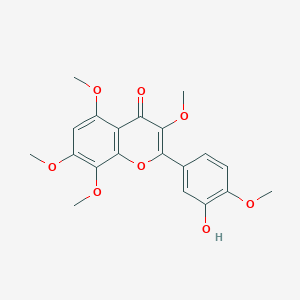

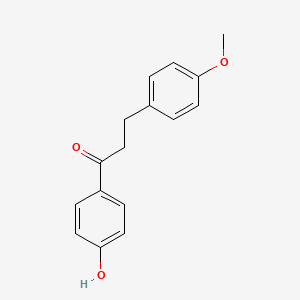
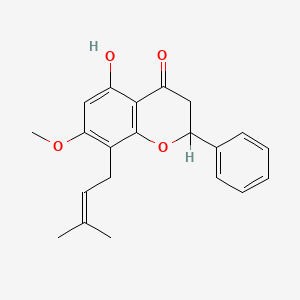
![5-hydroxy-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3H-benzofuran-2-one](/img/structure/B600463.png)


